molecular formula C14H21N3O3 B2490608 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide CAS No. 1207005-85-3

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide

Cat. No. B2490608
CAS RN: 1207005-85-3
M. Wt: 279.34
InChI Key: XVEAXQBJYWFADL-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of molecules that often feature complex molecular structures with a combination of functional groups such as ureido, methoxyethyl, and dimethylacetamide. These functional groups contribute to the compound's unique physical and chemical properties, making it of interest for various chemical and pharmaceutical applications.

Synthesis Analysis

Synthesis of compounds with similar structures involves nucleophilic substitution reactions, condensation reactions, and the use of catalysts for specific transformations. For example, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole demonstrates the use of ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine in a reaction facilitated by specific conditions to achieve the desired product (Düğdü et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds is typically characterized using techniques such as IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography. These techniques help in determining the geometry, vibrational frequencies, and other molecular characteristics, as illustrated in the study of depside derivatives (Lv et al., 2009).

Chemical Reactions and Properties

Chemical properties are influenced by the functional groups present in the molecule. Ureido and acetamide groups, for example, can participate in hydrogen bonding, affecting the compound's solubility and reactivity. Studies on similar compounds have explored their reactivity with various electrophiles, nucleophiles, and the conditions that favor certain reaction pathways (Smith et al., 2013).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structure of related compounds provides insights into molecular conformation and intermolecular interactions (Yang, 2007).

Chemical Properties Analysis

The chemical behavior of compounds is significantly influenced by their molecular structure. The presence of methoxy, ureido, and dimethylacetamide groups can affect the compound's reactivity, stability, and interaction with other molecules. The synthesis and characterization of sulfonamides derivatives, for example, reveal information about their inhibitory effects and potential applications (Abbasi et al., 2018).

Scientific Research Applications

Acid Catalyzed Condensation Reactions

Research into the condensation of ethyl ureido-oxyacetate with acetylacetone reveals a facile reaction leading to various pyrimidine derivatives. This work highlights the potential of ureido compounds in synthesizing complex organic molecules, demonstrating the chemical versatility of compounds related to "2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide" (Zvilichovsky, 1967).

Radiosynthesis of Herbicides and Safeners

The radiosynthesis of chloroacetanilide herbicide and dichloroacetamide safeners required for studying their metabolism and mode of action showcases the application of related compounds in the agricultural sector. This research is essential for developing more efficient and environmentally friendly pesticides (Latli & Casida, 1995).

Corrosion Inhibition

Studies on Schiff base compounds, including ureido derivatives, indicate their potential in inhibiting the corrosion of steel in acidic environments. Such applications are crucial in material science, particularly in extending the life of metal components in industrial systems (Emregül & Hayvalı, 2006).

Pharmacological Properties

Research into ureido-acetamides explores their role as potent and selective non-peptide CCKB/gastrin receptor antagonists, contributing to the understanding of gastrointestinal regulatory mechanisms and potential therapeutic targets (Bertrand et al., 1994).

Electrochemical Applications

Investigations into dimethylacetamide (DMAc) and related compounds as protective additives for high voltage cathode materials in batteries underscore their importance in enhancing the performance and safety of energy storage devices. This research is pivotal for developing more reliable and efficient batteries (Bae, Shin, & Kim, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets through its functional groups. The ureido group could form hydrogen bonds with proteins, while the phenyl group could participate in hydrophobic interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. If it’s reactive, it could pose risks related to chemical burns or reactions .

Future Directions

Future research on this compound could focus on exploring its potential applications, optimizing its synthesis process, and investigating its physical and chemical properties in more detail. Additionally, studies could be conducted to assess its safety and environmental impact .

properties

IUPAC Name

2-[4-(2-methoxyethylcarbamoylamino)phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-17(2)13(18)10-11-4-6-12(7-5-11)16-14(19)15-8-9-20-3/h4-7H,8-10H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEAXQBJYWFADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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